molecular formula C13H14N6O B1684596 Voxtalisib CAS No. 934493-76-2

Voxtalisib

Cat. No.: B1684596
CAS No.: 934493-76-2
M. Wt: 270.29 g/mol
InChI Key: RGHYDLZMTYDBDT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Voxtalisib plays a crucial role in biochemical reactions by inhibiting the activity of PI3K and mTOR enzymes. These enzymes are integral to the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. This compound interacts with all four class I PI3Ks (p110α, p110β, p110γ, and p110δ) and mTOR, inhibiting their kinase activity. This inhibition disrupts the phosphorylation of downstream targets, thereby impeding the signaling cascade essential for tumor cell survival and proliferation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By inhibiting the PI3K/AKT/mTOR pathway, this compound reduces cell proliferation and induces apoptosis in cancer cells. It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in glioblastoma cells, this compound has been shown to inhibit the phosphorylation of PI3K and mTOR effectors, leading to reduced tumor cell viability . Additionally, this compound enhances the radiosensitivity of cancer cells, making them more susceptible to radiation therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively binding to the adenosine triphosphate (ATP) binding sites of PI3K and mTOR. This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of their downstream targets. The inhibition of PI3K and mTOR disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. This compound also induces changes in gene expression, promoting the expression of pro-apoptotic genes and inhibiting the expression of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a half-maximum inhibitory concentration (IC50) of 0.86 µM and a maximum duration of action of 48 hours in primary chronic lymphocytic leukemia cells . The stability and degradation of this compound have been studied using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) technology, which has shown that this compound remains stable and effective over a specified period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, this compound has been administered at a dose of 5 mg/kg, and its pharmacokinetic profile has been studied using UPLC-MS/MS technology . Higher doses of this compound have been associated with increased therapeutic effects, but also with potential toxic or adverse effects. For instance, in clinical trials, the maximum tolerated dose of this compound was determined to be 50 mg twice daily or 90 mg once daily .

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR signaling pathway, which plays a critical role in regulating cell growth, proliferation, and survival. By inhibiting PI3K and mTOR, this compound disrupts this pathway, leading to reduced cell viability and increased apoptosis. The metabolic pathways affected by this compound include those involved in glucose metabolism, protein synthesis, and lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed and distributed in the plasma, where it exerts its inhibitory effects on PI3K and mTOR. The pharmacokinetic analysis of this compound in rat plasma has shown that it is effectively distributed and remains stable over time . This compound also interacts with transporters and binding proteins that facilitate its localization and accumulation within target tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PI3K and mTOR enzymes. This compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. The compound’s localization is also affected by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Voxtalisib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Voxtalisib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a range of analogs with different substituents .

Scientific Research Applications

Voxtalisib has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: this compound is employed in cellular and molecular biology research to investigate its effects on cell growth, proliferation, and apoptosis.

    Medicine: Clinical trials are ongoing to evaluate this compound’s efficacy in treating various cancers. It is also studied for its potential in combination therapies with other anticancer agents.

    Industry: this compound is used in the pharmaceutical industry for drug development and optimization .

Comparison with Similar Compounds

Uniqueness of Voxtalisib: this compound is unique in its dual inhibition of both phosphatidylinositol 3-kinase and mechanistic target of rapamycin, making it a potent and versatile compound in cancer research. This dual inhibition provides a broader spectrum of activity compared to compounds that target only one of these enzymes .

Properties

IUPAC Name

2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-3-19-11-8(7(2)16-13(14)17-11)6-9(12(19)20)10-4-5-15-18-10/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHYDLZMTYDBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025755
Record name 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934493-76-2
Record name Voxtalisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934493762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voxtalisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOXTALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVL1685GPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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